molecular formula C18H24N2O B2947623 Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)- CAS No. 959003-65-7

Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-

Cat. No. B2947623
CAS RN: 959003-65-7
M. Wt: 284.403
InChI Key: PRXBAPUGJXTDBN-ONEGZZNKSA-N
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Description

Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. ADP is a synthetic molecule that is derived from adamantane, a hydrocarbon compound.

Scientific Research Applications

Chemical Synthesis and Reactivity

Propenone derivatives, including those with an adamantane and pyrazole moiety, are involved in diverse chemical reactions, contributing to the synthesis of novel compounds. For instance, the reaction of 3,5-dimethyl-4-formylpyrazoles with propane-1,3-diselenol in the presence of trimethylchlorosilane yields new 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides, demonstrating chemoselective behavior and high yields. This process illustrates the utility of propenone derivatives in synthesizing complex molecules with potential applications in materials science and pharmaceuticals (Papernaya et al., 2013).

Material Science Applications

Adamantane-modified benzoxazines, synthesized from 4-(1-adamantyl)-phenol, show significantly enhanced thermal properties due to the rigid structure of the adamantane moiety. This "boat anchor effect" hinders chain mobility, resulting in materials with higher glass-transition and decomposition temperatures, relevant for developing high-performance polymers and composites (Su et al., 2004).

Potential Biological Activity

While explicitly excluding drug use and side effects, the structural motifs present in propenone derivatives, such as those combining adamantane and pyrazole, are often investigated for their biological activity. For example, the synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes highlights a methodological approach to access a wide variety of functionality at newly formed tertiary positions, potentially offering new avenues for the development of bioactive compounds (Jung & Lee, 2014).

properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-12-16(11-19-20(12)2)3-4-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,11,13-15H,5-10H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXBAPUGJXTDBN-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propenone, 1-(adamantan-1-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-

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